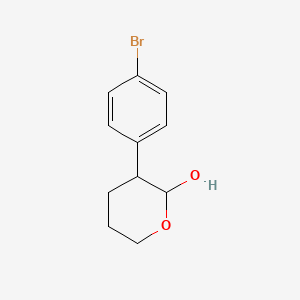

3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol

CAS No.:

Cat. No.: VC15873010

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO2 |

|---|---|

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | 3-(4-bromophenyl)oxan-2-ol |

| Standard InChI | InChI=1S/C11H13BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10-11,13H,1-2,7H2 |

| Standard InChI Key | PTVJVBZULPKVKD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(OC1)O)C2=CC=C(C=C2)Br |

Introduction

3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is a chemical compound belonging to the class of tetrahydropyrans, which are six-membered cyclic ethers containing an oxygen atom. This compound features a bromophenyl substituent and a hydroxyl group, making it of interest for various applications in medicinal chemistry and organic synthesis.

Key Characteristics:

-

CAS Number: 1476776-61-0

-

Molecular Formula: C11H13BrO2

-

Synonyms: 3-(4-bromophenyl)oxan-2-ol, SCHEMBL17532641, DB-112276

Synthesis and Applications

The synthesis of 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol typically involves several key steps, often utilizing continuous flow reactors and automated processes in industrial settings to enhance yield and efficiency. This compound is of interest in medicinal chemistry due to its potential for further functionalization and biological activity.

Applications:

-

Medicinal Chemistry: The compound's reactivity makes it suitable for developing new pharmaceuticals.

-

Organic Synthesis: It serves as a precursor for synthesizing more complex molecules.

Chemical Reactions and Mechanisms

3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol participates in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This facilitates the attack by nucleophiles at the carbon adjacent to the bromine, leading to various derivatives with potential biological activities.

Common Reactions:

-

Nucleophilic Substitution: The bromine atom is replaced by a nucleophile.

-

Further Functionalization: The hydroxyl group can be modified to introduce additional functional groups.

Storage and Handling

Proper storage and handling of 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol are crucial due to its chemical reactivity. It should be stored in a cool, dry place away from direct sunlight and moisture .

Storage Conditions:

-

Temperature: Room temperature.

-

Humidity: Low humidity environment.

-

Light Protection: Avoid direct sunlight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume